Potassium selenocyanate

Description

Propriétés

IUPAC Name |

potassium;selenocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNSe.K/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEKHFSRAXRJBR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

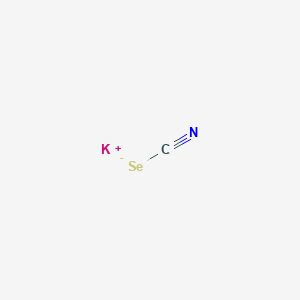

C(#N)[Se-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5749-48-4 (Parent) | |

| Record name | Selenocyanic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0063020 | |

| Record name | Potassium selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3425-46-5 | |

| Record name | Selenocyanic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenocyanic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium selenocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium selenocyanate (B1200272) (KSeCN), a versatile reagent in organic and inorganic chemistry. This document details established synthetic methodologies, thorough characterization data, and experimental protocols to assist researchers in the effective preparation and validation of this compound.

Introduction

Potassium selenocyanate is an inorganic salt with the formula KSeCN. It is a colorless, hygroscopic crystalline solid that is highly soluble in water and other polar solvents.[1][2] KSeCN serves as a crucial precursor for the synthesis of various organoselenium compounds, which are of significant interest in medicinal chemistry and materials science due to their unique biological activities and physical properties.[2] This guide outlines the primary methods for its synthesis and the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and reliable methods are detailed below.

Reaction of Potassium Cyanide and Selenium in Methanol (B129727)

A widely used and convenient method for the preparation of this compound involves the reaction of elemental selenium with potassium cyanide in methanol. This reaction proceeds at room temperature with a mild exothermic profile.

Experimental Protocol:

-

To a magnetically stirred suspension of selenium powder (100 mesh, 7.9 g, 100 mmol, 1.0 equiv.) in 100 mL of methanol, add potassium cyanide (6.5 g, 100 mmol, 1.0 equiv.) in a single portion at room temperature.[3]

-

A mild exothermic reaction will occur, raising the internal temperature to approximately 35 °C within a few minutes.[3]

-

Continue stirring the pale grey, turbid reaction mixture at ambient temperature for 1 hour to ensure the reaction goes to completion.[3]

-

Filter the reaction mixture through a 1 cm pad of celite to remove any unreacted selenium and other insoluble impurities.[3]

-

Concentrate the filtrate in-vacuo to yield an off-white solid.[3]

-

To purify the crude product, create a slurry in hot 2-propanol and then allow it to cool to room temperature.[3]

-

Collect the resulting 2-propanol solvate of this compound by filtration and wash it with cold 2-propanol.[3]

-

Dry the product under vacuum (1.0 mm Hg) at room temperature for 16 hours to remove the 2-propanol, yielding pure this compound as a white solid (typical yield: 94%).[3]

Figure 1: Synthesis workflow of KSeCN via the methanol route.

Reaction of Molten Potassium Cyanide with Selenium

Another established method for synthesizing this compound is the direct reaction of molten potassium cyanide with elemental selenium.[1] This method avoids the use of a solvent but requires higher temperatures.

Experimental Protocol:

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the high temperatures and the toxicity of potassium cyanide.

-

In a porcelain crucible, melt potassium cyanide by heating.

-

Gradually add stoichiometric amounts of powdered elemental selenium to the molten potassium cyanide.

-

Continue heating the mixture until the selenium has completely reacted, and the mixture is homogeneous.

-

Allow the molten mixture to cool and solidify.

-

The resulting solid is crude this compound, which can be purified by recrystallization from a suitable solvent like ethanol.[2]

Synthesis from Potassium Ferrocyanide and Selenium

A less common method involves the reaction of potassium ferrocyanide (K₄[Fe(CN)₆]) with selenium powder at elevated temperatures.[4] This reaction is a pyrolysis process that yields potassium cyanide in situ, which then reacts with selenium.

Experimental Protocol:

Caution: This reaction produces toxic gases and should be performed in a furnace within a fume hood.

-

Thoroughly grind anhydrous potassium ferrocyanide and selenium powder in a mortar and pestle.

-

Place the mixture in a crucible and heat it over a flame until the mixture turns black.[4]

-

After cooling, extract the resulting solid with hot water.[4]

-

Filter the solution to remove insoluble byproducts.

-

The aqueous solution contains this compound, which can be isolated by evaporation of the water.[4]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected results.

Figure 2: Key characterization methods for this compound.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | KSeCN |

| Molar Mass | 144.08 g/mol |

| Appearance | Colorless or white crystalline solid[1][2] |

| Density | 2.35 g/cm³ |

| Melting Point | ~147 °C[5] |

| Solubility | Highly soluble in water; soluble in ethanol, methanol, DMF, DMSO, and acetonitrile[1][2] |

| Hygroscopicity | Highly hygroscopic[1][2] |

| Stability | Decomposes in air to red selenium and potassium cyanide[1] |

Crystallographic Data

X-ray crystallography has confirmed that this compound is a salt.[1] The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-N Bond Length | 1.12 Å (112 pm)[1] |

| C-Se Bond Length | 1.83 Å (183 pm)[1] |

Spectroscopic Characterization

Vibrational spectroscopy is a powerful tool for the characterization of the selenocyanate anion. The key vibrational modes and their approximate wavenumbers are presented in the table below.

| Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

| ν(C≡N) | ~2070 | ~2055-2101 | C≡N stretching |

| ν(C-Se) | Not reported | ~571-586 | C-Se stretching |

| δ(SeCN) | Not reported | ~450 (calculated) | SeCN bending |

The IR spectrum is dominated by the strong ν(C≡N) stretching vibration. The Raman spectrum also shows a strong ν(C≡N) stretching mode, along with the ν(C-Se) stretching vibration.

Obtaining high-quality NMR spectra of this compound can be challenging due to its inorganic nature and solubility characteristics. However, the chemical shifts of the selenocyanate carbon and selenium can be inferred from the spectra of its organic derivatives. For example, in decyl selenocyanate, the carbon of the -CN group appears at approximately 102.1 ppm in the ¹³C NMR spectrum, and the selenium atom resonates at around 206.8 ppm in the ⁷⁷Se NMR spectrum (in CDCl₃).[6] The exact chemical shifts for KSeCN in solution would be dependent on the solvent and concentration. Solid-state NMR could provide more direct characterization but data is not widely available.

Thermal Analysis

Safety and Handling

This compound is a toxic compound and should be handled with extreme care.[2] It is toxic by inhalation and if swallowed, and there is a danger of cumulative effects.[7] Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen blanket) in a cool, dry place.[7] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. In case of contact with acids, it can liberate highly toxic hydrogen cyanide gas.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The reaction of potassium cyanide with selenium in methanol offers a reliable and scalable method for its preparation. A combination of physical property measurements, X-ray diffraction, and spectroscopic techniques can be used to thoroughly characterize the final product. Due to its hazardous nature, strict adherence to safety protocols is paramount when working with this compound. The information presented herein should serve as a valuable resource for researchers utilizing this compound in their scientific endeavors.

References

An In-Depth Technical Guide to the Crystal Structure of Potassium Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium selenocyanate (B1200272) (KSeCN), a compound of significant interest in chemical synthesis and materials science. This document details the crystallographic parameters, synthesis, and experimental procedures for structural determination, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Introduction

Potassium selenocyanate is an inorganic compound that serves as a versatile reagent in organic and inorganic synthesis, particularly as a source of the selenocyanate anion (SeCN⁻). Its utility in the preparation of more complex organoselenium compounds, some of which exhibit noteworthy biological activity, underscores the importance of a thorough understanding of its fundamental solid-state structure. This guide summarizes the key crystallographic findings and experimental methodologies related to this compound.

Physicochemical Properties

This compound is a white, hygroscopic crystalline solid that is highly soluble in water.[1][2] It is known to decompose in the presence of air, releasing red selenium.[2] Due to its hygroscopic nature, handling and storage require anhydrous conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | KSeCN | [2] |

| Molar Mass | 144.08 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Density (experimental) | 2.35 g/cm³ | [2] |

| Melting Point | 147 °C | [3] |

| Solubility | Soluble in water, ethanol, DMF, acetonitrile | [3] |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. Two significant crystallographic studies have been reported, providing slightly different unit cell parameters, which is common as measurement techniques have advanced.

Table 2: Crystallographic Data for this compound

| Parameter | Swank and Willett (1965) | Hohloch and Tambornino (2021) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 4.59 ± 0.02 | 4.4211(9) |

| b (Å) | 7.64 ± 0.01 | 7.502(2) |

| c (Å) | 11.89 ± 0.01 | 11.781(2) |

| β (°) | 101.13 ± 0.08 | 101.63(3) |

| Z | 4 | 4 |

The selenocyanate anion ([SeCN]⁻) is essentially linear. The coordination environment of the potassium cation involves interactions with both the selenium and nitrogen atoms of neighboring selenocyanate anions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of elemental selenium with potassium cyanide.[2]

Protocol:

-

Molten potassium cyanide is reacted with powdered elemental selenium.

-

The reaction mixture is heated to ensure complete reaction.

-

The resulting fused mass is cooled and can be purified by recrystallization from a suitable solvent such as ethanol.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction requires careful control of crystallization conditions.

Protocol:

-

A saturated solution of this compound in a suitable solvent (e.g., ethanol) is prepared at an elevated temperature.

-

The solution is allowed to cool slowly to room temperature.

-

Needle-like single crystals of KSeCN will form upon slow evaporation of the solvent.

-

Due to the hygroscopic nature of the material, crystals should be handled in a dry atmosphere (e.g., in a glovebox) and mounted in sealed capillaries for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol is a generalized procedure based on standard crystallographic techniques.

Protocol:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential decomposition.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data are processed (integrated and scaled) to produce a list of reflection intensities.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is refined by least-squares methods against the experimental data to optimize the atomic coordinates, and anisotropic displacement parameters.

Structural Visualization

The following diagrams illustrate the crystal packing of this compound and a typical experimental workflow for its structure determination.

Caption: A simplified 2D representation of the packing of this compound, highlighting the linear SeCN⁻ anion and the coordination of K⁺ ions.

Caption: A flowchart illustrating the key steps in the experimental determination of the crystal structure of this compound.

References

Physical and chemical properties of KSeCN

An In-Depth Technical Guide to the Physical and Chemical Properties of Potassium Selenocyanate (B1200272) (KSeCN)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium selenocyanate (KSeCN) is an inorganic salt that serves as a versatile and pivotal reagent in chemical synthesis.[1][2] It is a readily available, easy-to-handle source of the selenocyanate anion (SeCN⁻), making it indispensable for the synthesis of a wide array of organoselenium compounds.[1][3] These compounds are of significant interest due to their unique reactivity and potential pharmacological and biological value, including antioxidant and anticancer properties.[1][4] This guide provides a comprehensive overview of the physical and chemical properties of KSeCN, detailed experimental protocols for its use, and safety and handling guidelines tailored for a scientific audience.

Physical and Chemical Properties

This compound is a colorless to white or light beige crystalline solid.[1][2][5] It is highly hygroscopic and sensitive to air and moisture, often possessing a pungent or garlic-like odor.[1][6][7] Proper storage in a dry, inert atmosphere is crucial to prevent decomposition.[1][8]

Data Presentation: Core Properties

The quantitative physical and chemical properties of KSeCN are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | KSeCN (or CKNSe) | [9][10][11] |

| Molecular Weight | 144.08 g/mol | [9][10][11] |

| Appearance | White to off-white/beige crystalline solid, powder, or needles | [2][9][12] |

| Melting Point | 147 °C - 158 °C (Some sources report varying ranges) | [6][8][10][13] |

| Boiling Point | Not available; likely decomposes upon strong heating | [6][14] |

| Density | 2.35 g/cm³ | [9][13] |

| Crystal Structure | Characterized by X-ray crystallography; C-N distance: 112 pm, C-Se distance: 183 pm | [9] |

| Solubility | Soluble in: Water, ethanol, methanol, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), hexamethylphosphoramide (B148902) (HMPA). Slightly soluble in: Tetrahydrofuran (THF). | [1][5][8][12] |

| CAS Number | 3425-46-5 | [1][9][10] |

Stability, Handling, and Safety

Stability: KSeCN is highly hygroscopic and air-sensitive.[1][9] Upon prolonged exposure to air and moisture, it decomposes, eliminating red selenium and forming potassium cyanide.[1][9] Therefore, it must be stored in tightly sealed containers under a dry, inert atmosphere (e.g., nitrogen blanket) at room temperature.[6][8][14]

Reactivity Hazards: The compound is incompatible with strong oxidizing agents and strong acids.[6][14] Contact with acids can liberate highly toxic hydrogen cyanide and hydrogen selenide (B1212193) gases.[7][15]

Toxicity and Handling: this compound is a highly toxic and malodorous compound.[1][8] It is toxic if swallowed or inhaled, and there is a danger of cumulative effects.[7][14] All handling and reactions should be performed in a well-ventilated chemical fume hood.[8][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[6][14] In case of exposure, immediate medical attention is required.[14][15]

Chemical Properties and Reactivity

KSeCN is a versatile nucleophilic reagent and a primary source for introducing the SeCN group into organic molecules. Its reactivity is centered on the selenocyanate anion, which can act as a nucleophile through either the selenium or nitrogen atom, although reactions typically occur at the selenium.

Synthesis of Organic Selenocyanates and Isoselenocyanates

A principal application of KSeCN is in the synthesis of organic selenocyanates (R-SeCN) and isoselenocyanates (R-N=C=Se), which are valuable intermediates in organic synthesis and drug development.[1][4]

-

From Alkyl Halides: KSeCN reacts with alkyl halides via nucleophilic substitution to yield alkyl selenocyanates.[2][9]

-

From Aryl Diazonium Salts: Aryl diazonium salts react with KSeCN to produce aryl selenocyanates through a nucleophilic displacement mechanism.[1][9]

-

From Acyl Chlorides: The reaction with acyl chlorides generates acylisoselenocyanates in situ, which can be trapped by various nucleophiles.[16]

Synthesis of Selenides and Diselenides

KSeCN serves as a precursor for generating selenolate anions (RSe⁻), which are key intermediates in the formation of selenides and diselenides.[1]

-

Diaryl Selenides: In the presence of a copper catalyst, KSeCN reacts with aryl halides to form symmetrical diaryl selenides.[1]

-

Aryl Methyl Selenides: Base-assisted photoinduced electron-transfer reactions involving KSeCN and aryl iodides can form aryl selenolate anions, which can then be reacted with methyl iodide to yield aryl methyl selenides.[1]

-

Diselenides: Organoselenonitriles, prepared from KSeCN, can be easily hydrolyzed under alkaline conditions to produce diorgano diselenides.[1]

Electrophilic Selenocyanation

In the presence of an oxidizing agent such as bromine (Br₂), KSeCN is converted to selenocyanogen, (SeCN)₂, a potent electrophile.[1] This species can then be used in electrophilic aromatic substitution reactions to introduce a selenocyanate group directly onto an aromatic ring.[1]

Applications in Drug Development and Material Science

KSeCN's utility extends to various specialized fields:

-

Pharmaceuticals: It is used to synthesize selenium-containing compounds with potential antioxidant, anti-inflammatory, and anticancer properties.[4][17]

-

Energy Storage: It has been explored as a redox-active electrolyte to enhance the performance of carbon-based supercapacitors.[2][8]

-

Analytical Chemistry: It can be used as a reagent for the detection of heavy metals.[4]

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving KSeCN.

General Synthesis of this compound

While commercially available, KSeCN can be synthesized in the laboratory.[1][9]

Protocol:

-

In a well-ventilated fume hood, elemental selenium powder is added to a hot aqueous or ethanolic solution of potassium cyanide (KCN).[1][9]

-

The reaction mixture is heated and stirred until all the selenium has dissolved, forming a colorless solution.

-

The solvent is then removed under reduced pressure to yield crude KSeCN.

-

Purification can be achieved by dissolving the crude product in acetone, filtering any insoluble impurities, and precipitating the pure KSeCN by adding diethyl ether.[12]

Synthesis of Symmetrical Diaryl Selenides

This protocol describes a copper-catalyzed reaction for synthesizing diaryl selenides from aryl halides.[1]

Protocol:

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound (0.6 equiv), and a copper catalyst (e.g., CuO nanoparticles or a CuI complex).[1]

-

Add a suitable solvent (e.g., DMSO or water) and a base (e.g., KOH or Cs₂CO₃).[1]

-

Heat the reaction mixture under an inert atmosphere and monitor for completion using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography.

General Reactivity Overview

KSeCN is a versatile nucleophile used to synthesize a variety of organoselenium compounds. The following diagram illustrates its key transformations.

References

- 1. This compound: a useful selenium source_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - CONICET [bicyt.conicet.gov.ar]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound | 3425-46-5 [chemicalbook.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound ReagentPlus , = 99 3425-46-5 [sigmaaldrich.com]

- 11. This compound, ≥99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 12. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. 3425-46-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. This compound | CAS#:3425-46-5 | Chemsrc [chemsrc.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. Isoselenocyanates: A Powerful Tool for the Synthesis of Selenium-Containing Heterocycles | MDPI [mdpi.com]

- 17. Comparison of thiocyanate and selenocyanate for potentiation of antimicrobial photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Potassium Selenocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium selenocyanate (B1200272) (KSeCN) is a versatile reagent utilized in a variety of synthetic organic and inorganic chemical applications, including the synthesis of organic selenocyanates and as a precursor for selenium-containing compounds with potential pharmacological activity.[1][2] A thorough understanding of its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of potassium selenocyanate in common organic solvents, outlines detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for these procedures.

Overview of this compound Properties

This compound is an inorganic salt with the chemical formula KSeCN. It presents as a hygroscopic, white to light beige crystalline solid.[3][4][5] Due to its hygroscopic nature and sensitivity to air, it should be stored in sealed containers under an inert atmosphere to prevent decomposition, which can result in the formation of red selenium and potassium cyanide.[1][3]

Key Physical and Chemical Properties:

-

Molecular Formula: CKNSe[5]

-

Molecular Weight: 144.08 g/mol [3]

-

Appearance: White to light beige crystalline powder or needles.[5]

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, qualitative solubility information is available from various chemical suppliers and safety data sheets. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Category | Solvent | Solubility |

| Polar Protic | Water (H₂O) | Soluble / High[2][3][4] |

| Methanol (CH₃OH) | Soluble[2][4] | |

| Ethanol (C₂H₅OH) | Soluble[2][4] | |

| Polar Aprotic | Acetonitrile (CH₃CN) | Soluble[1][2][4] |

| Dimethylformamide (DMF) | Soluble[1][2][4] | |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | |

| Hexamethylphosphoramide (HMPA) | Soluble[2][4] | |

| N-Methyl-2-pyrrolidone (NMP) | Soluble[1] | |

| Less Polar | Tetrahydrofuran (THF) | Slightly Soluble[2][4] |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized, detailed experimental protocol for determining the quantitative solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or stirring plate with magnetic stir bars

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., HPLC-UV, ICP-MS for selenium analysis, or gravimetric analysis)

-

Inert atmosphere glove box or Schlenk line (recommended due to the hygroscopic nature of KSeCN)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of KSeCN.

Step-by-Step Procedure

-

Preparation of the Solvent System: Ensure the organic solvent is anhydrous, as the presence of water can significantly affect the solubility of the hygroscopic KSeCN.

-

Sample Preparation:

-

Add an excess amount of this compound to a sealed, tared vessel. The excess is crucial to ensure a saturated solution is formed.

-

Record the initial mass of KSeCN.

-

Add a known volume or mass of the anhydrous organic solvent to the vessel.

-

-

Equilibration:

-

Seal the vessel tightly to prevent solvent evaporation and atmospheric moisture contamination.

-

Place the vessel in a temperature-controlled environment (e.g., water bath or incubator) set to the desired temperature.

-

Agitate the mixture at a constant rate for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sampling and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the equilibration temperature) syringe to avoid precipitation.

-

Immediately filter the sample through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of KSeCN.

-

Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved KSeCN.

-

Calculate the solubility in terms of g/100 g of solvent or g/100 mL of solvent.

-

-

Chromatographic or Spectroscopic Method (e.g., HPLC-UV or ICP-MS):

-

Prepare a series of standard solutions of KSeCN of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute the filtered saturated solution with a known factor to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Logical Pathway for Solubility Protocol Selection

The choice of a specific experimental protocol for solubility determination often depends on the available equipment and the properties of the solute and solvent. The following diagram illustrates a logical decision-making process.

Caption: Decision tree for selecting a KSeCN solubility quantification method.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse in the literature, its qualitative solubility in polar aprotic and protic solvents is well-established. For researchers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for accurate determination. The choice of the analytical method for quantification can be guided by the available instrumentation and the specific properties of the solvent system. Careful execution of these methods, particularly with attention to the hygroscopic nature of KSeCN, will yield reliable data crucial for the advancement of research and development in synthetic chemistry and drug discovery.

References

- 1. This compound: a useful selenium source_Chemicalbook [chemicalbook.com]

- 2. This compound | 3425-46-5 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 3425-46-5 [m.chemicalbook.com]

- 5. 3425-46-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

In-depth Technical Guide to the Thermal Stability of Potassium Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of potassium selenocyanate (B1200272) (KSeCN), a crucial reagent in various synthetic and pharmaceutical applications. Understanding its thermal properties is paramount for safe handling, reaction optimization, and storage. This document details its thermal decomposition characteristics, supported by available data, and outlines the experimental protocols for its synthesis and thermal analysis.

Core Thermal Properties

Potassium selenocyanate is a hygroscopic, crystalline solid that is sensitive to air and moisture.[1] Its thermal stability is a critical parameter for its application in chemical synthesis, where it often serves as a precursor for the introduction of selenium into organic molecules.

Quantitative Thermal Data

While extensive thermoanalytical data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is not widely published in readily accessible literature, the available information on its melting point and qualitative decomposition is summarized below. It is important to note that the thermal behavior can be influenced by the purity of the substance and the experimental conditions, such as the heating rate and the atmosphere.

| Thermal Property | Value | Notes |

| Melting Point | ~147 °C | Some sources indicate a range up to 158 °C. The melting point can be affected by impurities. |

| Decomposition | Decomposes upon heating. | In the presence of air, it decomposes to red selenium and potassium cyanide.[2] When heated to decomposition, it emits toxic fumes including nitrogen oxides, carbon monoxide, carbon dioxide, and selenium oxides. |

Further research is required to obtain precise quantitative data on the onset and peak temperatures of decomposition from TGA and DSC analyses under controlled atmospheres.

Experimental Protocols

A fundamental understanding of the synthesis of this compound is essential for researchers who may need to prepare it in situ or require a high-purity starting material. The following section details a common laboratory-scale synthesis.

Synthesis of this compound

A widely used method for the preparation of this compound involves the reaction of elemental selenium with potassium cyanide.[3]

Materials:

-

Selenium powder (100 mesh)

-

Potassium cyanide

-

2-Propanol

-

Celite

Procedure:

-

A suspension of selenium powder (1.0 equivalent) in methanol is prepared in a flask equipped with a magnetic stirrer.

-

Potassium cyanide (1.0 equivalent) is added to the suspension in a single portion at room temperature.

-

A mild exothermic reaction typically ensues, raising the internal temperature. The reaction mixture is stirred at ambient temperature for approximately one hour, during which the selenium dissolves, resulting in a turbid, light gray mixture.

-

The reaction mixture is then filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield crude this compound as an off-white solid.

-

For purification, the crude solid is slurried in hot 2-propanol and then allowed to cool to room temperature.

-

The resulting crystalline solid is collected by filtration and washed with 2-propanol.

-

The product is dried under vacuum to remove any residual solvent.

Logical Workflow for the Synthesis of this compound:

Thermal Analysis Methodology (General)

Thermogravimetric Analysis (TGA):

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon for inert conditions, or air for oxidative conditions) with a typical flow rate of 20-50 mL/min.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve (heat flow vs. temperature) is analyzed to identify thermal events such as melting (endothermic peak) and decomposition (endothermic or exothermic peaks).

Experimental Workflow for Thermal Analysis:

Signaling Pathways and Logical Relationships

The primary chemical transformation of this compound is its use as a nucleophile to introduce the selenocyanate group into organic molecules. A common application is the reaction with an alkyl halide to form an alkyl selenocyanate.

Reaction Pathway for Alkyl Selenocyanate Synthesis:

Conclusion

This technical guide has summarized the currently available information on the thermal stability of this compound, provided a detailed experimental protocol for its synthesis, and outlined general procedures for its thermal analysis. While the melting point is established, there is a clear need for more detailed, publicly available TGA and DSC data to fully characterize its decomposition behavior under various conditions. Such data would be invaluable for ensuring the safe and effective use of this important reagent in research and development.

References

An In-depth Technical Guide to the Discovery and History of Potassium Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium selenocyanate (B1200272) (KSeCN) is a versatile reagent in synthetic chemistry, particularly in the preparation of a wide array of organoselenium compounds. This technical guide provides a comprehensive overview of the discovery, history, and key chemical properties of potassium selenocyanate. It details the seminal work of its discoverer, Jöns Jacob Berzelius, and traces the evolution of its synthesis and applications. The document presents quantitative data in structured tables, outlines detailed historical and modern experimental protocols, and employs visualizations to illustrate key concepts and workflows, serving as a vital resource for professionals in research and drug development.

Introduction

This compound, with the chemical formula KSeCN, is an inorganic salt that has carved a significant niche in the landscape of modern chemistry. It is a source of the selenocyanate anion (SeCN⁻), a potent nucleophile that has enabled the synthesis of a diverse range of selenium-containing molecules. These organoselenium compounds are of increasing interest in medicinal chemistry and materials science due to their unique biological activities and physical properties. This guide delves into the historical roots of this compound, from its initial discovery to its contemporary applications.

The Dawn of a New Element and its Salt: The Work of Berzelius

The story of this compound is intrinsically linked to the discovery of the element selenium. In 1817, the renowned Swedish chemist Jöns Jacob Berzelius discovered selenium as a byproduct of sulfuric acid production.[1] This discovery paved the way for the exploration of its compounds.

It was nearly three decades later, in 1845, that Berzelius first reported the synthesis of a selenocyanate compound. He described two methods for the preparation of what we now know as this compound. His initial explorations laid the groundwork for all subsequent studies and applications of this important reagent.

Berzelius's Seminal Synthesis Methods (circa 1845)

Berzelius, in his early investigations, outlined two distinct methods for the synthesis of this compound. While the quantitative details from his original publications are not extensively documented in readily available literature, the qualitative descriptions of his procedures are as follows:

-

Method 1: Fusion with Prussian Blue: This method involved the high-temperature fusion of elemental selenium with Prussian blue (a complex cyanide salt). The resulting mass was then extracted to isolate this compound. This pioneering, albeit somewhat crude, method demonstrated the feasibility of combining selenium with a cyanide source.

-

Method 2: Reaction of Potassium Cyanide and Selenium in Solution: Berzelius also described a more direct and cleaner method, which forms the basis of modern synthetic procedures. This involved boiling a concentrated aqueous solution of potassium cyanide with an excess of elemental selenium.

These early methods, though lacking the precision of modern protocols, were instrumental in providing the first samples of this compound for further study.

Physicochemical Properties

This compound is a white, hygroscopic crystalline solid. It is highly soluble in water and other polar solvents. The compound is sensitive to air and moisture, and over time can decompose to produce red elemental selenium and potassium cyanide.

Below is a summary of its key physical and chemical properties based on modern analytical techniques.

| Property | Value |

| Chemical Formula | KSeCN |

| Molar Mass | 144.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 100 °C (decomposes) |

| Density | 2.35 g/cm³ |

| Solubility | High in water, soluble in ethanol, DMF, DMSO, acetonitrile |

| Crystal Structure | Orthorhombic |

| C-N bond distance | 112 pm |

| C-Se bond distance | 183 pm |

Table 1: Physicochemical Properties of this compound.[2]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound, including a reconstructed historical method based on Berzelius's work and a standard modern laboratory procedure.

Historical Synthesis Protocol (Reconstructed from Berzelius's Description)

Objective: To synthesize this compound based on the 19th-century methods described by Jöns Jacob Berzelius.

Materials:

-

Potassium cyanide (KCN)

-

Elemental selenium powder (gray allotrope)

-

Distilled water

-

Heat source (e.g., alcohol lamp with a sand bath)

-

Flask with a condenser

-

Filtration apparatus

Procedure:

-

A concentrated solution of potassium cyanide in water is prepared in a flask.

-

An excess of finely powdered elemental selenium is added to the potassium cyanide solution.

-

The mixture is heated to boiling under a reflux condenser. The heating is continued until the red color of the selenium is no longer visible, and the solution becomes colorless or pale yellow.

-

The hot solution is filtered to remove any unreacted selenium and other solid impurities.

-

The filtrate is then allowed to cool, whereupon this compound will crystallize out of the solution.

-

The crystals are collected by filtration and dried in a desiccator to protect them from atmospheric moisture.

Caution: This procedure involves highly toxic potassium cyanide and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Modern Laboratory Synthesis Protocol

Objective: To synthesize this compound using a contemporary, optimized method.

Materials:

-

Potassium cyanide (KCN), 6.5 g (100 mmol)

-

Selenium powder (100 mesh), 7.9 g (100 mmol)

-

Methanol (B129727) (100 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Rotary evaporator

Procedure:

-

To a magnetically stirred suspension of selenium powder in methanol in a round-bottom flask, add potassium cyanide in a single portion at room temperature.

-

A mild exothermic reaction will occur, and the temperature may rise to around 35 °C.

-

Continue stirring at ambient temperature for approximately 1 hour. The selenium will dissolve, resulting in a turbid, light gray reaction mixture.

-

Filter the reaction mixture through a pad of celite to remove any fine particulate matter.

-

Concentrate the filtrate in vacuo using a rotary evaporator to obtain an off-white solid.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as hot 2-propanol.

Logical Flow of Discovery and Synthesis

The discovery and development of this compound followed a logical progression from the identification of its constituent element to its synthesis and subsequent application.

Caption: Logical progression from the discovery of selenium to the synthesis and application of this compound.

Role in Modern Synthetic Chemistry

This compound is a cornerstone reagent for the introduction of the selenocyanate group into organic molecules. This functional group can then be transformed into various other selenium-containing moieties, making KSeCN a versatile tool for the synthesis of complex organoselenium compounds.

Key Reactions and Applications

-

Nucleophilic Substitution: KSeCN readily participates in SN2 reactions with alkyl halides to form alkyl selenocyanates.

-

Reaction with Aryl Diazonium Salts: This reaction provides a convenient route to aryl selenocyanates.

-

Synthesis of Selenoureas: Reaction with amines leads to the formation of selenoureas, which are of interest in medicinal chemistry.

-

Precursor to other Organoselenium Compounds: The selenocyanate group can be reduced to a selenol or oxidized to a seleninic acid, providing access to a wide range of organoselenium derivatives.

The workflow for a typical application of this compound in the synthesis of an organoselenium compound is illustrated below.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Potassium Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of potassium selenocyanate (B1200272) (KSeCN), a versatile reagent in synthetic chemistry and a precursor to various compounds with significant pharmacological interest. This document details the experimental protocols for key spectroscopic techniques and presents quantitative data to aid in the characterization and utilization of this compound.

Introduction

Potassium selenocyanate (KSeCN) is an inorganic salt with the chemical formula KSeCN. It serves as a crucial source of the selenocyanate anion (SeCN⁻), a potent nucleophile used in the synthesis of a wide array of organoselenium compounds.[1] These compounds are under active investigation for their potential as antioxidant and anticancer agents, as well as their role in the synthesis of selenoproteins.[2][3] Accurate spectroscopic characterization of KSeCN is paramount for ensuring its purity and for understanding its reactivity in various chemical transformations. This guide covers the primary spectroscopic techniques used for its analysis: Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions

This compound is a toxic compound and should be handled with appropriate safety measures in a well-ventilated fume hood.[1] It is hygroscopic and can decompose upon exposure to air and moisture.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Spectroscopic Analysis

The following sections provide detailed methodologies and data for the spectroscopic analysis of KSeCN.

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within the selenocyanate anion.

3.1.1. Experimental Protocols

FT-IR Spectroscopy of Solid KSeCN (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry KSeCN powder with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the mixture to a pellet die.

-

Press the powder under a hydraulic press at 8-10 tons for several minutes to form a transparent or translucent pellet.[5]

-

-

Instrumentation and Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. Accumulating 16-32 scans is recommended to improve the signal-to-noise ratio.

-

Raman Spectroscopy of Solid KSeCN

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Focus the laser onto the prepared sample surface.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 200-2500 cm⁻¹).

-

The acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.

-

3.1.2. Quantitative Data: Vibrational Frequencies

The primary vibrational modes of the selenocyanate anion are the C≡N stretching, the C-Se stretching, and the Se-C-N bending modes.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | 2070 | 2072 | C≡N triple bond stretch |

| ν(C-Se) | 558 | 560 | C-Se single bond stretch |

| δ(SeCN) | 416, 424 | 418 | Se-C-N bending (degenerate) |

Table 1: Experimentally observed vibrational frequencies for solid this compound.

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.

NMR spectroscopy provides detailed information about the chemical environment of the carbon and selenium nuclei in KSeCN.

3.2.1. Experimental Protocols

¹³C NMR Spectroscopy of KSeCN

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of KSeCN in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. KSeCN is highly soluble in water.[4]

-

-

Instrumentation and Data Acquisition:

-

Acquire the ¹³C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 100 or 125 MHz for ¹³C).

-

Use a standard pulse program, such as a proton-decoupled one-pulse experiment.

-

A relaxation delay (D1) of 2-5 seconds is typically sufficient.

-

The chemical shifts should be referenced to an internal standard (e.g., DSS for D₂O or the residual solvent peak for DMSO-d₆).[9]

-

⁷⁷Se NMR Spectroscopy of KSeCN

-

Sample Preparation:

-

Prepare the sample as described for ¹³C NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower gyromagnetic ratio of ⁷⁷Se.

-

-

Instrumentation and Data Acquisition:

-

Acquire the ⁷⁷Se NMR spectrum on a multinuclear NMR spectrometer.

-

Use a proton-decoupled one-pulse experiment.

-

Due to the wide chemical shift range of ⁷⁷Se, ensure the spectral width is set appropriately.

-

The chemical shifts should be referenced externally to a known selenium standard, such as diphenyl diselenide (Ph₂Se₂) in CDCl₃, which is assigned a chemical shift of 463 ppm.[9]

-

3.2.2. Quantitative Data: Chemical Shifts

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹³C | DMSO-d₆ | ~115-120 | Estimated based on related compounds |

| ⁷⁷Se | D₂O | ~ -350 to -400 | Estimated based on related compounds |

Table 2: Expected NMR chemical shifts for this compound.

Note: The exact chemical shifts can be influenced by the solvent, concentration, and temperature. The values provided are estimates based on data for similar selenocyanate compounds.

Applications and Reaction Pathways

This compound is a key building block in the synthesis of various organoselenium compounds, which have shown promise in medicinal chemistry and materials science.

KSeCN is widely used to introduce the selenocyanate group into organic molecules via nucleophilic substitution reactions with alkyl or aryl halides.[4]

References

- 1. This compound: a useful selenium source_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]

- 7. Sample preparation – Nanophoton [nanophoton.net]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Molecular Geometry of the Selenocyanate Anion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selenocyanate (B1200272) anion (SeCN⁻), a pseudohalide, is of significant interest in various fields of chemistry and biochemistry, including coordination chemistry, materials science, and as a spectroscopic probe in biological systems. Its geometry, comprising selenium, carbon, and nitrogen atoms, dictates its reactivity, coordination modes, and spectroscopic properties. This technical guide provides a comprehensive overview of the molecular geometry of the selenocyanate anion, drawing upon experimental data from X-ray crystallography and theoretical insights from computational chemistry.

Experimental Determination of Molecular Geometry

The primary experimental technique for elucidating the precise molecular geometry of the selenocyanate anion in the solid state is single-crystal X-ray diffraction. This method allows for the accurate determination of bond lengths and angles within the crystal lattice.

X-ray Crystallography of Alkali-Metal Selenocyanates

A systematic study of the crystal structures of the complete series of alkali-metal selenocyanates (LiSeCN, NaSeCN, KSeCN, RbSeCN, and CsSeCN) provides invaluable data for understanding the geometry of the SeCN⁻ anion and the influence of the counter-ion.[1][2] The structures of these salts have been determined by single-crystal and powder X-ray diffraction methods.[1][2]

Table 1: Experimental Bond Lengths and Angles for the Selenocyanate Anion in Alkali-Metal Salts

| Compound | Se-C Bond Length (Å) | C-N Bond Length (Å) | Se-C-N Bond Angle (°) | Reference |

| LiSeCN | 1.831(4) | 1.157(5) | 178.9(4) | [1] |

| NaSeCN | 1.823(2) | 1.160(3) | 179.3(2) | [1] |

| KSeCN | 1.828(3) | 1.158(4) | 178.6(3) | [1] |

| KSeCN | 1.80 | 1.19 | ~180 | [3] |

| RbSeCN | 1.819(5) | 1.159(6) | 178.1(5) | [1] |

| CsSeCN | 1.815(7) | 1.152(9) | 177.9(8) | [1] |

Note: The bond lengths and angles are subject to slight variations depending on the crystal packing and the nature of the counter-ion.

The data consistently show that the selenocyanate anion is essentially linear, with the Se-C-N bond angle being very close to 180°. The Se-C bond lengths are in the range of 1.80-1.83 Å, while the C-N bond lengths are approximately 1.15-1.19 Å. These bond lengths are consistent with a hybrid resonance structure, with significant double bond character for the Se-C bond and a triple bond character for the C-N bond.

Experimental Protocol: Single-Crystal X-ray Diffraction of an Alkali-Metal Selenocyanate Salt

The following provides a generalized protocol for the determination of the crystal structure of a compound like potassium selenocyanate (KSeCN).

1. Crystal Growth:

-

Single crystals of KSeCN suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution of the salt.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms.

-

Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal.

-

The diffraction data are collected by rotating the crystal and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector).

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using a least-squares method against the experimental diffraction data. This process optimizes the atomic coordinates, and thermal parameters.

The logical workflow for determining the crystal structure is depicted in the following diagram:

Theoretical Determination of Molecular Geometry

Computational chemistry provides a powerful tool to complement experimental data and to study the geometry of the selenocyanate anion in the gas phase, free from crystal packing effects. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Protocol: DFT Geometry Optimization and Vibrational Frequency Calculation

The following outlines a general protocol for the theoretical determination of the geometry and vibrational frequencies of the SeCN⁻ anion.

1. Software and Method Selection:

-

A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is used.

-

A suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) are chosen. The choice of functional and basis set can influence the accuracy of the results.

2. Input Preparation:

-

An initial guess for the geometry of the SeCN⁻ anion is created. A linear arrangement of the atoms is a reasonable starting point.

-

The charge of the molecule is set to -1, and the spin multiplicity is set to 1 (singlet state).

3. Geometry Optimization:

-

A geometry optimization calculation is performed. The software iteratively adjusts the positions of the atoms to find the structure with the minimum energy.

-

The convergence of the optimization is checked to ensure that a true energy minimum has been reached.

4. Vibrational Frequency Calculation:

-

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

-

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectroscopic data.

The logical relationship between theoretical methods and the final predicted geometry is illustrated below:

Comparison of Theoretical and Experimental Data

Table 2: Comparison of Experimental and Theoretical Geometries of the Selenocyanate Anion

| Method | Se-C Bond Length (Å) | C-N Bond Length (Å) | Se-C-N Bond Angle (°) |

| Experimental (KSeCN) | 1.80 - 1.83 | 1.16 - 1.19 | ~180 |

| DFT/B3LYP/6-311+G(d,p) | [To be calculated] | [To be calculated] | [To be calculated] |

| DFT/PBE0/aug-cc-pVTZ | [To be calculated] | [To be calculated] | [To be calculated] |

Note: The theoretical values are placeholders and would be populated upon performing the actual calculations.

The comparison between experimental and theoretical data is crucial for validating the computational methods. Generally, DFT calculations are expected to reproduce the experimental geometry of the selenocyanate anion with good accuracy. Discrepancies can arise from the approximations inherent in the theoretical methods and the influence of the crystal environment in the experimental data.

Gas-Phase Molecular Geometry

While X-ray crystallography provides data for the solid state, gas-phase techniques like microwave spectroscopy can, in principle, determine the geometry of the isolated anion. However, obtaining microwave spectra for molecular anions can be challenging. To date, no high-resolution microwave spectroscopy data for the selenocyanate anion has been reported in the literature. Therefore, computational chemistry remains the primary source of information for the gas-phase geometry of SeCN⁻. Theoretical calculations consistently predict a linear geometry for the isolated anion.

Conclusion

The molecular geometry of the selenocyanate anion has been well-characterized through a combination of experimental and theoretical methods. X-ray crystallography of its alkali-metal salts reveals a consistently linear or near-linear Se-C-N arrangement with Se-C bond lengths of approximately 1.80-1.83 Å and C-N bond lengths around 1.15-1.19 Å. These experimental findings are well-supported by computational studies, which also predict a linear geometry for the isolated anion in the gas phase. This in-depth understanding of the molecular geometry of the selenocyanate anion is fundamental for its application in various areas of chemical and biological research.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: Potassium Selenocyanate (B1200272) (KSeCN) as a Source of the Selenocyanate Nucleophile

Abstract: Potassium selenocyanate (KSeCN) is a versatile and widely utilized reagent in organic synthesis, serving as a primary source of the nucleophilic selenocyanate ion (SeCN⁻). Its utility stems from its ability to introduce the selenium functional group into a diverse range of organic molecules, which is of significant interest in medicinal chemistry and materials science due to the unique biological and chemical properties of organoselenium compounds. This guide provides a comprehensive overview of KSeCN, its properties, and its application in various nucleophilic reactions. It includes detailed experimental protocols, tabulated quantitative data for key reactions, and diagrams illustrating reaction mechanisms and workflows to facilitate its practical application in a research and development setting.

Introduction to this compound (KSeCN)

This compound is a colorless, hygroscopic crystalline solid with the chemical formula KSeCN.[1][2] It is highly soluble in polar solvents such as water, dimethylformamide (DMF), and acetonitrile.[2] KSeCN is commercially available but can also be synthesized by reacting elemental selenium with molten potassium cyanide.[1][2] Due to its hygroscopic and air-sensitive nature, it decomposes upon prolonged exposure to air, releasing red selenium, and should therefore be stored in sealed containers under an inert atmosphere.[2][3]

Safety and Handling: KSeCN is a highly toxic and malodorous compound.[2] It is toxic by inhalation, in contact with skin, and if swallowed.[4] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[5] All handling and reactions should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[4][6]

KSeCN in Nucleophilic Substitution Reactions

The selenocyanate anion (SeCN⁻) is an ambident nucleophile, meaning it can react at either the selenium or the nitrogen atom. In reactions with most soft electrophiles, such as alkyl halides, it reacts preferentially through the more nucleophilic and softer selenium atom to form organoselenocyanates (R-SeCN). This reactivity is the foundation for its widespread use in organic synthesis.

Reaction with Alkyl Halides and Sulfonates

One of the most common applications of KSeCN is the nucleophilic substitution of alkyl halides (R-X) and sulfonates (e.g., tosylates, mesylates) to yield alkyl selenocyanates.[7][8] This reaction typically proceeds via an Sₙ2 mechanism.

General Reaction Scheme: R-L + KSeCN → R-SeCN + K-L (where L = Cl, Br, I, OTs, OMs)

The workflow for this fundamental transformation is straightforward.

Caption: General workflow for synthesizing alkyl selenocyanates.

The table below summarizes representative examples of this reaction, highlighting the conditions and yields.

| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1-Bromodecane (B1670165) | DMF | 60 | 16 | Decyl selenocyanate | - | [9] |

| Benzyl bromide | Water | 65 | 0.5 | Benzyl selenocyanate | 90 | [10] |

| 3-Trimethylsilyl-2-propynamide | Methanol | RT | 23 | (Z)-3-Anilino-3-oxo-1-propenyl selenocyanate | 65 | [8] |

Reaction with Aryl Halides

The synthesis of aryl selenocyanates from aryl halides is more challenging due to the lower reactivity of the C(sp²)–X bond. These reactions often require transition metal catalysis, typically with copper.[11][12]

Caption: A conceptual pathway for copper-catalyzed selenocyanation.

Under certain conditions, the initially formed aryl selenocyanate can react further, leading to symmetrical diaryl selenides.[2][12]

| Substrate | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Iodobenzene | CuO NPs | KOH | DMSO | Diphenyl selenide | 94 | [2][12] |

| 1-Iodo-4-methoxybenzene | CuO NPs | KOH | DMSO | Bis(4-methoxyphenyl) selenide | 92 | [12] |

| 1-Bromo-4-nitrobenzene | CuO NPs | KOH | DMSO | Bis(4-nitrophenyl) selenide | 85 | [12] |

| Aryl Iodides | CuI | Cs₂CO₃ | Water | Symmetrical diaryl selenides | High | [2] |

Reaction with Epoxides

KSeCN can be used for the stereospecific deoxygenation of epoxides to olefins.[13] The reaction proceeds via a nucleophilic attack of the selenocyanate ion on one of the epoxide carbons, followed by an intramolecular cyclization and subsequent elimination of cyanate (B1221674) and selenium.

Caption: Mechanism of epoxide conversion to olefins using KSeCN.

This conversion is highly efficient for epoxides in straight-chain compounds.[13]

Experimental Protocols

Protocol for Synthesis of Decyl Selenocyanate[9]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and 1-bromodecane (1.0 mmol, 1.0 equiv.) in dimethylformamide (DMF).

-

Reaction Conditions: Stir the mixture at 60°C for 16 hours.

-

Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and hydrolyze by adding water.

-

Extraction: Extract the aqueous mixture with dichloromethane (B109758) (DCM).

-

Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.

-

Characterization: The product can be characterized by NMR spectroscopy (¹H, ¹³C, ⁷⁷Se).

-

¹H NMR (400 MHz, CDCl₃): δ 3.0 (t, 2H), 1.8 (q, 2H), 1.37 (q, 2H), 1.2 (m, 12H), 0.8 (t, 3H).

-

¹³C NMR (CDCl₃): δ 102.1 (CN), 32.3, 31.8, 31.3, 30.1, 29.9, 29.8, 29.7, 29.5, 29.3, 23.1.

-

⁷⁷Se NMR (CDCl₃): δ 206.8.

-

Protocol for One-Pot Synthesis of Dialkyl Diselenides[10][14]

This protocol involves the in-situ formation of an alkyl selenocyanate followed by alkaline hydrolysis to yield the corresponding diselenide.

-

Step 1: Selenocyanate Formation:

-

Add the alkyl halide (1.0 mmol) and KSeCN (1.05 equiv.) to water (5 mL) in a reaction vessel.

-

Heat the mixture to 65°C and stir for 30 minutes until the formation of the alkyl selenocyanate is complete (monitored by TLC).

-

-

Step 2: Dimerization:

-

To the same reaction mixture, add a base such as potassium hydroxide (B78521) (KOH) in excess.

-

Continue stirring at the same temperature, monitoring the reaction for the formation of the dialkyl diselenide.

-

-

Workup and Purification:

-

After completion, cool the reaction mixture and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water, dry over an anhydrous salt, and remove the solvent in vacuo.

-

The crude product can be purified by silica (B1680970) gel column chromatography if necessary.

-

Applications in Drug Development

Organoselenium compounds, including those derived from KSeCN, exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. They have been investigated for their antioxidant, anticancer, antimicrobial, and enzyme-modulating properties.[7] The selenocyanate moiety itself is a key pharmacophore in some contexts and also serves as a versatile synthetic handle for further molecular elaboration. For example, selenocyanates can be converted into selenoureas, diselenides, and selenocysteine (B57510) derivatives, which are crucial for synthesizing seleno-peptides and other biologically active molecules.[14][15]

Conclusion

This compound is an efficient and versatile reagent for introducing selenium into organic molecules. Its utility as a potent nucleophile in reactions with alkyl halides, sulfonates, aryl halides, and epoxides provides access to a wide array of organoselenium compounds. While its toxicity necessitates careful handling, the straightforward reaction protocols and the synthetic versatility of the resulting selenocyanate products make KSeCN an indispensable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The continued development of novel, milder, and more selective methods, including photocatalytic and electrochemical approaches, is expanding the synthetic utility of this important reagent.[16][17][18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a useful selenium source_Chemicalbook [chemicalbook.com]

- 3. This compound | 3425-46-5 [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rsc.org [rsc.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Stereospecific conversion of epoxides into olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of selenocysteine and selenomethionine derivatives from sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diverse Derivatives of Selenoureas: A Synthetic and Single Crystal Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Progress and recent trends in the direct selenocyanation of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01035B [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Visible-Light-Driven Bifunctional Photocatalytic Radical-Cascade Selenocyanation/Cyclization of Acrylamides with KSeCN - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Underpinnings of Potassium Selenocyanate Bonding: A Technical Guide

Abstract: Potassium selenocyanate (B1200272) (KSeCN) is a significant inorganic compound, serving as a versatile reagent in organic synthesis and material science.[1][2] A fundamental understanding of its electronic structure and bonding characteristics is paramount for predicting its reactivity and designing novel applications. This technical guide provides an in-depth analysis of the theoretical principles governing the bonding in KSeCN, integrating findings from quantum chemical calculations and spectroscopic studies. It is intended for researchers, scientists, and professionals in drug development and material science who utilize selenocyanate-based compounds.

I. The Nature of the Selenocyanate Anion (SeCN⁻)

The selenocyanate anion (SeCN⁻) is the cornerstone of KSeCN's chemistry. It is a pseudohalide, and its bonding can be described through the lens of Molecular Orbital (MO) theory. The SeCN⁻ ion is a linear triatomic species with a delocalized π-electron system, which is crucial to its chemical behavior.

The valence atomic orbitals of selenium, carbon, and nitrogen combine to form sigma (σ) and pi (π) molecular orbitals. The π system, formed from the p-orbitals of the constituent atoms, is responsible for the multiple bonding character between C-N and C-Se. This delocalization results in resonance structures, with the most significant contributors being Se=C=N⁻ and ⁻Se-C≡N. The ambidentate nature of the selenocyanate ligand, allowing it to coordinate through either the selenium or nitrogen atom, is a direct consequence of its electronic structure.[3]

Caption: Qualitative MO diagram of the π-system in the SeCN⁻ anion.

II. Crystalline Structure and Ionic Bonding

In the solid state, potassium selenocyanate exists as an ionic salt, composed of potassium cations (K⁺) and selenocyanate anions (SeCN⁻) held together by electrostatic forces. X-ray crystallography has confirmed its structure.[4] The potassium ion is coordinated by seven selenocyanate anions, forming a capped trigonal prism.[3] The coordination involves both the nitrogen and selenium ends of the SeCN⁻ anions, highlighting the ligand's ambidentate character even in the solid state. The C-N and C-Se bond distances are consistent with a hybrid of triple/single and double/double bond character, respectively.[4]

Data Presentation: Structural Parameters

Quantitative data from experimental and theoretical studies are summarized below for comparative analysis.

Table 1: Experimental and Calculated Structural Data for KSeCN

| Parameter | Experimental Value | Calculated Value (DFT) | Reference |

|---|---|---|---|

| Intramolecular | |||

| C-N Bond Length | 1.12 Å (112 pm) | 1.181 Å | [3][4] |

| C-Se Bond Length | 1.83 Å (183 pm) | 1.832 Å | [3][4] |